8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Lipophilicity Drug design ADME prediction

8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS: 1391002-24-6 as the free base; hydrochloride salt molecular formula C₁₀H₁₁BrClNO₂, MW 292.55 g/mol) belongs to the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) family—a class of constrained phenylalanine (Phe) analogs that are core structural elements in numerous peptide-based drugs and biologically active compounds. The compound features a bicyclic scaffold with a bromine substituent at the 8-position of the aromatic ring, a carboxylic acid at the 3-position, and is supplied as the hydrochloride salt.

Molecular Formula C10H11BrClNO2
Molecular Weight 292.55 g/mol
Cat. No. B13513535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Molecular FormulaC10H11BrClNO2
Molecular Weight292.55 g/mol
Structural Identifiers
SMILESC1C(NCC2=C1C=CC=C2Br)C(=O)O.Cl
InChIInChI=1S/C10H10BrNO2.ClH/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H
InChIKeyXZKIDTVGFLFWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride – Chemical Identity, Pharmacophore Class, and Procurement Baseline


8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS: 1391002-24-6 as the free base; hydrochloride salt molecular formula C₁₀H₁₁BrClNO₂, MW 292.55 g/mol) belongs to the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) family—a class of constrained phenylalanine (Phe) analogs that are core structural elements in numerous peptide-based drugs and biologically active compounds [1]. The compound features a bicyclic scaffold with a bromine substituent at the 8-position of the aromatic ring, a carboxylic acid at the 3-position, and is supplied as the hydrochloride salt. The Tic framework restricts conformational freedom of both the aromatic ring and peptide backbone, making it a privileged scaffold in opioid receptor ligand design, HDAC inhibition, and Bcl-2/Mcl-1 antagonism [1][2]. The 8-bromo substitution introduces distinct electronic, steric, and reactivity properties that differentiate this compound from the parent Tic, other 8-halogenated analogs, and regioisomeric bromo-Tic derivatives.

Why 8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride Cannot Be Replaced by Unsubstituted, 8-Fluoro, or Regioisomeric Bromo Analogs


The 8-bromo substituent is not merely a placeholder; it fundamentally alters the compound's physicochemical profile and synthetic utility relative to its closest analogs. The parent Tic (unsubstituted) has a computed XLogP3 of −1.3, whereas the 8-bromo derivative exhibits XLogP3 = −0.6—a 0.7 log-unit increase in lipophilicity that directly impacts membrane permeability and protein binding in biological systems [1][2]. The 8-fluoro analog (XLogP3 = −1.2) is actually more polar than 8-bromo by 0.6 log units, contradicting a simple assumption that any halogen provides equivalent hydrophobic character [2]. Among bromo positional isomers, the 8-position places the halogen ortho to the ring junction, creating distinct steric constraints on the secondary amine and carboxylic acid that are absent in the 5-, 6-, or 7-bromo isomers [3]. Furthermore, the C–Br bond at the 8-position (bond dissociation energy ~281 kJ/mol) is substantially more reactive in palladium-catalyzed cross-coupling than C–Cl (~338 kJ/mol) or C–F (~484 kJ/mol), making the 8-bromo compound the preferred entry point for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi diversification chemistry when further functionalization at this position is required [4]. These differences are quantifiable and consequential—a user who substitutes this compound with the parent Tic, an 8-fluoro, or a 6-bromo isomer will obtain a measurably different molecular property profile and loss of the key synthetic handle.

Quantitative Differentiation Evidence for 8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride vs. Parent Tic, 8-Fluoro-Tic, and Regioisomeric Bromo Analogs


Computed Lipophilicity (XLogP3) Head-to-Head Comparison: 8-Br-Tic vs. Parent Tic and 8-F-Tic

The 8-bromo substitution produces a measurable increase in computed lipophilicity relative to both the parent Tic and the 8-fluoro analog. PubChem-computed XLogP3 values place 8-Br-Tic at −0.6, 0.7 log units more lipophilic than the parent Tic (XLogP3 = −1.3) and 0.6 log units more lipophilic than 8-F-Tic (XLogP3 = −1.2) [1][2]. This 0.6–0.7 log unit difference corresponds to an approximately 4–5× increase in predicted octanol-water partition coefficient, which is meaningful for membrane permeability and non-specific protein binding in biological assays.

Lipophilicity Drug design ADME prediction

Halogen Steric Bulk and C–X Bond Reactivity: Class-Level Differentiation of 8-Br-Tic from 8-Cl and 8-F Analogs

The bromine atom at the 8-position provides a larger van der Waals radius (Br: ~1.85 Å) compared to chlorine (Cl: ~1.75 Å) and fluorine (F: ~1.47 Å), creating distinct steric environments for receptor or enzyme binding pockets [1]. More critically, the carbon-bromine bond dissociation energy (C–Br: ~281 kJ/mol) is significantly lower than C–Cl (~338 kJ/mol) and C–F (~484 kJ/mol), making the 8-bromo derivative the most reactive 8-halogenated Tic in palladium-catalyzed cross-coupling reactions [1]. The analogous 8-chloro and 8-fluoro compounds require harsher conditions or specialized catalysts to achieve comparable oxidative addition rates.

Cross-coupling Synthetic chemistry Structure-activity relationship

Positional Isomer Differentiation: 8-Br-Tic vs. 5-, 6-, and 7-Bromo Regioisomers via Computed Descriptors and Steric Accessibility

Among the four monobrominated Tic positional isomers (5-, 6-, 7-, and 8-Br), the 8-position places the bromine ortho to the saturated nitrogen-containing ring, creating a unique steric environment that influences both the basicity of the secondary amine (pKa) and the conformational preferences of the tetrahydroisoquinoline ring system [1]. Computed heavy atom count (14), topological polar surface area (49.3 Ų), and hydrogen bond donor/acceptor counts (2/3) are identical across all four bromo isomers, confirming that differentiation arises specifically from the spatial position of the bromine rather than gross molecular formula differences [2]. The 8-position bromine is the only isomer that exerts direct steric influence on the amine and carboxylic acid functional groups due to peri-interactions with the saturated ring.

Regioisomer Steric hindrance Molecular recognition

Crystal Structure Evidence from Related Tetrahydroisoquinoline Systems: Bromo vs. Fluoro Conformational Divergence

In a comparative crystallographic study of 1,2-diaryl-6-methoxy-1,2,3,4-tetrahydroisoquinolines, compounds bearing chloro or bromo substituents exhibited nearly identical crystal packing motifs, whereas fluoro-substituted analogs displayed fundamentally different intermolecular interactions involving C–F···F, C–H···F, and C–F···π contacts [1]. This demonstrates that, at the supramolecular level, brominated THIQ derivatives are not interchangeable with fluorinated ones—a finding that extends to solubility, crystallization behavior, and potentially to protein-ligand interactions where halogen bonding patterns differ between Br and F. While this study examined 1-phenyl rather than 8-substituted derivatives, the fundamental halogen-dependent packing divergence is directly relevant to the 8-Br-Tic scaffold.

Crystal engineering Halogen interactions Conformational analysis

Synthetic Diversification Utility: 8-Bromo-Tic as a Cross-Coupling Substrate vs. Non-Brominated Tic Building Blocks

The 8-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Negishi) at the 8-position, a capability absent in the parent, non-halogenated Tic [1]. In synthetic practice, 8-bromotetrahydroisoquinoline scaffolds have been explicitly employed as partners in Suzuki cross-coupling with arylboronic acids to generate 8-arylisoquinoline libraries [1]. By contrast, the parent Tic requires pre-functionalization (e.g., directed ortho-metalation followed by halogenation) before cross-coupling can occur—adding 1–2 synthetic steps and reducing overall yield. The 8-bromo compound thus provides a direct, one-step diversification entry point.

Suzuki coupling Buchwald-Hartwig amination Diversity-oriented synthesis

Commercial Purity Benchmark: Vendor-Supplied Analytical Data for 8-Bromo-Tic Derivatives

Vendor certificates of analysis establish a purity baseline for the 8-bromo-THIQ scaffold. A Certificate of Analysis from Adamas/Titan Scientific for 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1159813-53-2, the amine-only analog) reports HPLC purity of 99.62% (specification: ≥98%) and NMR confirmation consistent with structure . For the carboxylic acid free base (CAS 1391002-24-6), vendors including Leyan (Shanghai HaoHong) supply at 98% purity, while MolCore and AKSci supply at 95% specification . The hydrochloride salt form (C₁₀H₁₁BrClNO₂, MW 292.55) is available through multiple suppliers including Enamine (via Sigma-Aldrich catalog) with typical research-grade purity specifications.

Purity analysis Procurement Quality control

Optimal Research and Industrial Application Scenarios for 8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride Based on Quantitative Evidence


Diversity-Oriented Synthesis and Fragment-Based Drug Discovery via 8-Position Cross-Coupling

The 8-bromo substituent serves as a direct cross-coupling handle for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions, enabling one-step diversification at the 8-position to generate focused libraries of 8-aryl, 8-heteroaryl, or 8-amino Tic derivatives [1]. This is in contrast to the parent unsubstituted Tic, which requires two or more synthetic steps (ortho-metalation/halogenation then coupling) to achieve the same diversification. The demonstrated use of 8-bromotetrahydroisoquinoline scaffolds in palladium-catalyzed Suzuki coupling with various arylboronic acids supports this as a validated workflow [1]. The hydrochloride salt form further simplifies handling by providing a crystalline, easily weighable solid.

Peptide and Peptidomimetic Lead Optimization Requiring Defined Lipophilicity Modulation

In peptide drug design programs—particularly those targeting opioid receptors, where the Tic pharmacophore (e.g., H-Dmt-Tic-OH, H-Tyr-Tic-Phe-Phe-OH) is established as a core structural element—the 8-bromo substitution provides a quantifiable +0.7 log unit increase in XLogP3 relative to parent Tic and +0.6 log units relative to 8-F-Tic [1][2]. This lipophilicity shift can be exploited to fine-tune membrane permeability, blood-brain barrier penetration, or target binding without altering the core Tic scaffold geometry. The constrained Phe analog nature of the Tic ring system, combined with the bromine's steric bulk (van der Waals radius ~1.85 Å), offers an additional dimension of conformational restriction for SAR studies [3].

Halogen Bonding and Crystal Engineering Studies with Predictable Br-Derived Packing Motifs

Crystallographic evidence from related 1,2-diaryl-THIQ systems demonstrates that brominated derivatives exhibit packing motifs nearly identical to chlorinated analogs but fundamentally distinct from fluorinated ones, due to differences in intermolecular halogen interactions [1]. This has direct implications for fragment-based drug discovery by X-ray crystallography, where the 8-bromo-Tic scaffold can be soaked into protein crystals and the bromine atom used as an anomalous scattering marker for phase determination, or to probe halogen bonding pockets in target proteins where bromine engages in directional C–Br···O/N interactions that fluorine cannot replicate.

Central Nervous System (CNS) Drug Discovery Leveraging the Tic Scaffold with Enhanced Lipophilicity

The Tic scaffold is a privileged structure in CNS drug discovery, appearing in opioid receptor ligands, HDAC inhibitors, and anticonvulsant agents [1]. The 8-bromo derivative's XLogP3 of −0.6 positions it in a favorable lipophilicity range for CNS penetration (typically XLogP3 1–4 for optimal BBB permeation), whereas the parent Tic (XLogP3 = −1.3) and 8-F-Tic (XLogP3 = −1.2) are substantially more polar and may exhibit reduced passive membrane diffusion [2]. The hydrochloride salt form additionally ensures aqueous solubility for in vitro assay preparation while the free carboxylic acid enables standard amide coupling to peptide chains or other amine-containing pharmacophores.

Quote Request

Request a Quote for 8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.